molecular formula C13H13NOS B8697294 2-(Phenylmethanesulfinyl)aniline CAS No. 105602-95-7

2-(Phenylmethanesulfinyl)aniline

Cat. No.: B8697294
CAS No.: 105602-95-7
M. Wt: 231.32 g/mol
InChI Key: ZBEDJHDKHQDBHZ-UHFFFAOYSA-N
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Description

2-(Phenylmethanesulfinyl)aniline is an organosulfur compound featuring an aniline backbone substituted with a phenylmethanesulfinyl group (–SO–CH2–C6H5) at the ortho position. The sulfinyl group (S=O) introduces polarity and hydrogen-bonding capability, which may influence solubility, crystallinity, and biological activity .

Properties

CAS No.

105602-95-7

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-benzylsulfinylaniline

InChI

InChI=1S/C13H13NOS/c14-12-8-4-5-9-13(12)16(15)10-11-6-2-1-3-7-11/h1-9H,10,14H2

InChI Key

ZBEDJHDKHQDBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Sulfinyl vs. Sulfonyl/Sulfanyl Groups: The sulfinyl group (–SO–) in 2-(Phenylmethanesulfinyl)aniline is less electron-withdrawing than sulfonyl (–SO2–) but more polar than sulfanyl (–S–). For example, sulfonyl-containing compounds like 2-(difluoromethylsulfonyl)-6-fluoroaniline exhibit stronger acidity and thermal stability , whereas sulfanyl derivatives (e.g., 2-{[(2-methoxyphenyl)methyl]sulfanyl}aniline) are prone to oxidation .
  • Fluorination Effects: Fluorinated analogues (e.g., 2-(3,4-difluorophenoxy)aniline) show enhanced metabolic stability and lipophilicity, making them valuable in drug design .

Crystallographic and Physical Properties

  • Hydrogen Bonding : Compounds like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline form 1D chains via N–H···O interactions, enhancing crystal packing and melting points . Sulfinyl groups may enable similar intermolecular interactions.
  • Thermal Stability : Sulfonyl derivatives (e.g., 2-(difluoromethylsulfonyl)-6-fluoroaniline) decompose above 200°C, while sulfanyl analogues are less stable .

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